2-Methyl-3-(1-piperidinyl)-1-propanol; 95%
Overview
Description
2-Methyl-3-(1-piperidinyl)-1-propanol: is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a piperidine ring attached to a propanol backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Scientific Research Applications
2-Methyl-3-(1-piperidinyl)-1-propanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1-piperidinyl)-1-propanol typically involves the reaction of 2-methyl-3-chloropropanol with piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-3-(1-piperidinyl)-1-propanol can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, ensuring higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(1-piperidinyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Methyl-3-(1-piperidinyl)propanal or 2-Methyl-3-(1-piperidinyl)propanone.
Reduction: Formation of 2-Methyl-3-(1-piperidinyl)propane.
Substitution: Formation of 2-Methyl-3-(1-piperidinyl)-1-chloropropane or 2-Methyl-3-(1-piperidinyl)-1-aminopropane.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(1-piperidinyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, altering their function and leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(1-piperidinyl)propylamine
- 2-Methyl-3-(1-piperidinyl)benzoic acid
Uniqueness
2-Methyl-3-(1-piperidinyl)-1-propanol is unique due to its specific structural features, such as the presence of both a piperidine ring and a hydroxyl group. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-methyl-3-piperidin-1-ylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(8-11)7-10-5-3-2-4-6-10/h9,11H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKSDWPYPAQPRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933147 | |
Record name | 2-Methyl-3-(piperidin-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94-88-2, 147555-16-6 | |
Record name | 1-Piperidinepropanol, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-(piperidin-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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